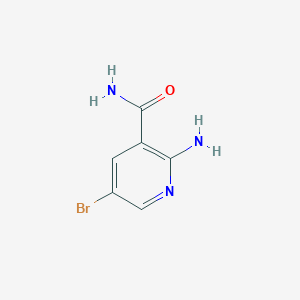

2-Amino-5-bromonicotinamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMXVJSODXPGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681001 | |

| Record name | 2-Amino-5-bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58483-98-0 | |

| Record name | 2-Amino-5-bromo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Process Optimization for 2 Amino 5 Bromonicotinamide and Its Analogs

Direct Synthetic Routes via Selective Bromination and Amidation Strategies

Direct synthetic approaches to 2-Amino-5-bromonicotinamide primarily involve the selective introduction of a bromine atom onto a pre-existing 2-aminonicotinamide framework. This strategy is contingent on controlling the regioselectivity of the halogenation reaction to favor substitution at the C5 position of the pyridine (B92270) ring.

Electrophilic Aromatic Substitution Approaches on Nicotinamide (B372718) Precursors

The synthesis of this compound can be envisioned through the electrophilic aromatic substitution (EAS) on a suitable nicotinamide precursor. The pyridine ring, being electron-deficient, generally exhibits lower reactivity towards electrophiles compared to benzene (B151609). However, the presence of the activating amino group at the C2 position directs electrophilic attack primarily to the C5 position, making regioselective bromination feasible.

The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich C5 position of the 2-aminonicotinamide ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity of the pyridine ring, yielding the desired this compound. The amino group's directing effect is crucial for the high regioselectivity of this transformation.

Halogenation Reagents and Reaction Condition Optimization

A variety of halogenating agents can be employed for the bromination of nicotinamide precursors, with N-Bromosuccinimide (NBS) being a common and effective choice for aromatic bromination. NBS is a mild source of electrophilic bromine and is often used to avoid over-bromination and the formation of side products. The reaction conditions, including the choice of solvent, temperature, and catalyst, play a critical role in optimizing the yield and purity of the final product.

Optimization studies for similar brominations of aromatic compounds often involve screening various solvents such as dichloromethane, acetonitrile (B52724), or acetic acid. The reaction temperature is another key parameter to control, with lower temperatures generally favoring higher selectivity. While catalytic amounts of acid are sometimes used to enhance the electrophilicity of the bromine source, the inherent activation provided by the amino group in the substrate may render a catalyst unnecessary. The optimization of these parameters is essential for developing a robust and scalable synthetic process.

Due to the lack of specific experimental data for the direct bromination of 2-aminonicotinamide in the provided search results, a detailed data table for this specific transformation cannot be generated. However, a representative table illustrating the optimization of bromination on a related aminopyridine substrate is presented below to highlight the typical parameters investigated.

Table 1: Representative Optimization of Bromination Conditions for an Aminopyridine Derivative

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | CH₂Cl₂ | 0 | 2 | 65 |

| 2 | Br₂ | CH₃COOH | 25 | 4 | 70 |

| 3 | NBS | CH₃CN | 25 | 3 | 85 |

| 4 | NBS | DMF | 25 | 3 | 80 |

| 5 | NBS | CH₃CN | 0 | 5 | 90 |

Note: This table is illustrative and based on general knowledge of similar reactions, not on specific experimental data for 2-aminonicotinamide.

Synthesis through Functional Group Interconversion and Orthogonal Protection Strategies

An alternative synthetic strategy involves the construction of the this compound molecule through a series of functional group interconversions. This approach often provides greater flexibility and control over the introduction of various substituents.

Amination Reactions for Brominated Nicotinic Acid Derivatives

This route commences with a brominated nicotinic acid derivative, such as 5-bromo-2-chloronicotinic acid. The chloro substituent at the C2 position serves as a leaving group for a nucleophilic aromatic substitution (SNAr) reaction with an amino source, such as ammonia (B1221849) or a protected amine. The electron-withdrawing nature of the carboxylic acid and the bromine atom facilitates the attack of the nucleophile at the C2 position.

The reaction typically proceeds by the addition of the amine to the C2 position, forming a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. Subsequent elimination of the chloride ion restores the aromaticity and yields the 2-amino-5-bromonicotinic acid. The use of orthogonal protecting groups for the carboxylic acid and the incoming amine may be necessary to prevent unwanted side reactions.

Carboxamide Formation from Corresponding Nicotinic Acids or Esters

Once 2-amino-5-bromonicotinic acid or its corresponding ester is obtained, the final step is the formation of the carboxamide. This can be achieved through several standard methods. If starting from the carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium (B103445) and aminium reagents can be used to activate the carboxyl group for reaction with ammonia or an ammonia equivalent.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester. The acyl chloride can then react readily with ammonia to form the amide. Methyl or ethyl esters of the nicotinic acid can also undergo aminolysis with ammonia, often requiring heat or catalytic conditions to proceed efficiently.

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogs, catalytic approaches, particularly those involving transition metals like palladium and copper, are highly relevant.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could be applied to a di-halogenated nicotinamide precursor, such as 2-chloro-5-bromonicotinamide, where a primary amine or an ammonia surrogate is coupled at the C2 position. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of this transformation. The amide group's potential to coordinate with the palladium center presents a challenge that may require careful selection of ligands to achieve high yields.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods. These reactions are particularly effective for the amination of aryl halides. A copper catalyst, in conjunction with a suitable ligand and base, can facilitate the coupling of an amino group at the C2 position of a 2-halo-5-bromonicotinamide derivative. Copper-catalyzed methods are often more cost-effective than their palladium counterparts.

Table 2: Comparison of Catalytic Systems for C-N Bond Formation on Halopyridines

| Catalyst System | Metal | Typical Ligands | Advantages | Challenges |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Biarylphosphines (e.g., RuPhos, BrettPhos) | High reactivity, broad substrate scope | Cost of palladium, ligand sensitivity |

| Ullmann Coupling | Copper | Diamines, 1,10-phenanthroline (B135089) | Lower cost, readily available catalysts | Often requires higher temperatures |

Note: This table provides a general comparison and specific outcomes depend on the exact substrates and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) bonds, enabling the functionalization of heterocyclic scaffolds like the pyridine ring. The Suzuki-Miyaura coupling, in particular, is a widely employed method for synthesizing biaryl compounds due to its tolerance of various functional groups and generally high yields. nih.govnih.gov This reaction typically involves a palladium catalyst to couple an organic halide with an organoboron compound. nih.gov

In the context of synthesizing analogs of this compound, the Suzuki coupling can be used to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring, starting from a bromo-substituted precursor. For instance, the reaction of a 5-bromopyridine derivative with various arylboronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) can yield a diverse library of 2-amino-5-aryl-nicotinamide analogs. nih.govnih.gov The efficiency of these reactions allows for the synthesis of complex molecules that are valuable in drug discovery and materials science. nih.gov

The versatility of the Suzuki coupling is demonstrated by its application in synthesizing various pyridine-based derivatives for pharmaceuticals. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent system (often a mixture like dioxane and water), are crucial for achieving good to excellent yields. nih.govnih.gov

Below is a table summarizing representative conditions for Suzuki coupling reactions for pyridine functionalization.

| Catalyst | Base | Solvent | Temperature (°C) | Yield Range | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | Good to Outstanding | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

This table is illustrative and specific conditions may vary based on the substrates used.

Ligand Design and Catalyst Optimization in Amination Reactions

For the amination of halo-pyridines, ligands play a crucial role in stabilizing the catalyst, promoting the desired reactivity, and preventing catalyst deactivation. For instance, in the copper-catalyzed Goldberg reaction of 2-bromopyridine (B144113), diamine ligands have been shown to be effective. nih.gov A systematic study demonstrated that a catalyst formed in situ from copper(I) iodide (CuI) and 1,10-phenanthroline efficiently catalyzes the amination of 2-bromopyridine with various amides, affording high yields with low catalyst loading (0.5–3 mol%). nih.gov While ligands like N,N'-dimethylethylenediamine (DMEDA) work well in some cases, 1,10-phenanthroline proved more effective for sterically hindered or less reactive coupling partners. nih.gov

Catalyst optimization also involves selecting the appropriate copper source, base, and solvent. Copper(I) oxide (Cu₂O) has been used as a catalyst for the amination of bromopyridine derivatives under mild conditions using aqueous ammonia. researchgate.net This method is suitable for substrates with both electron-donating and electron-withdrawing groups and can accommodate sterically hindered substrates. researchgate.net The choice of an inexpensive and readily available catalyst system is particularly important for large-scale synthesis. nih.gov

The following table highlights different catalyst systems used in the amination of bromopyridines.

| Catalyst | Ligand | Base | Key Feature | Reference |

| CuI | 1,10-Phenanthroline | K₂CO₃ / K₃PO₄ | Low catalyst loading, effective for hindered substrates | nih.gov |

| Cu₂O | None specified | Not specified | Mild conditions, uses aqueous ammonia | researchgate.net |

This table presents examples of catalyst systems; specific conditions are substrate-dependent.

Byproduct Formation and Mitigation Strategies in Scalable Synthesis Research

During the synthesis of substituted pyridines like this compound, particularly in scalable processes, the formation of byproducts is a significant challenge that can lower yields and complicate purification. A common starting material for this compound is 2-aminopyridine (B139424). ijssst.info

When brominating 2-aminopyridine, a frequent and problematic side reaction is over-bromination, leading to the formation of di-substituted byproducts. ijssst.infogoogleapis.com Specifically, the formation of 2-amino-3,5-dibromopyridine (B40352) is a major issue, often accompanying the desired 2-amino-5-bromopyridine (B118841) product in substantial quantities. ijssst.info This necessitates tedious separation processes to isolate the target compound. ijssst.info

Several strategies can be employed to mitigate the formation of these byproducts:

Control of Reaction Conditions: Precise control over stoichiometry, reaction temperature, and the rate of reagent addition is crucial. For the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS), controlling the molar ratio of the reactants and the dropping time of the NBS solution can significantly inhibit the side reaction. ijssst.info

Protecting Groups: Acylating the amino group of 2-aminopyridine before bromination can direct the halogenation to the 5-position with high selectivity, preventing the formation of the 3,5-dibromo byproduct. googleapis.com The protecting group can then be removed via hydrolysis.

Alternative Brominating Agents: The choice of brominating agent can influence selectivity. While reagents like liquid bromine can lead to multiple byproducts, agents like phenyl trimethyl ammonium (B1175870) tribromide have been used to reduce the formation of 3-position byproducts under mild conditions. patsnap.com

Process Optimization: A study focused on scaling up the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, first involved separating and characterizing the major 2-amino-3,5-dibromopyridine byproduct to better understand and control its formation in subsequent reactions. ijssst.info

The table below summarizes common byproducts and potential mitigation strategies.

| Reaction Step | Starting Material | Common Byproduct | Mitigation Strategy | Reference |

| Bromination | 2-Aminopyridine | 2-Amino-3,5-dibromopyridine | Precise control of stoichiometry and temperature; Use of protecting groups | ijssst.infogoogleapis.com |

| Amination | 2-Bromopyridine | Deformylation of product | Optimization of base and solvent (e.g., using K₂CO₃ in toluene) | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates is essential for environmental sustainability and process efficiency. mdpi.comresearchgate.net For the synthesis of this compound and its derivatives, several green approaches can be considered to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green chemistry strategies applicable to nicotinamide derivative synthesis include:

Biocatalysis: Utilizing enzymes as catalysts offers significant advantages over traditional chemical catalysis, such as mild reaction conditions, high selectivity, and high catalytic efficiency. nih.govrsc.org For instance, lipases like Novozym® 435 have been successfully used to catalyze the synthesis of various nicotinamide derivatives, leading to high product yields. nih.govrsc.orgrsc.orgnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. mdpi.com In the enzymatic synthesis of nicotinamide derivatives, tert-amyl alcohol has been employed as a greener reaction medium. nih.govrsc.orgrsc.orgnih.gov

Continuous-Flow Microreactors: Shifting from traditional batch processing to continuous-flow systems can dramatically improve efficiency and safety. mdpi.com The synthesis of nicotinamide derivatives in continuous-flow microreactors has been shown to substantially shorten reaction times (e.g., from 24 hours to 35 minutes) and significantly increase product yields compared to batch processes. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. researchgate.net This involves choosing reactions like additions and cycloadditions over substitutions and eliminations where possible.

The following table outlines the application of green chemistry principles in the synthesis of related nicotinamide derivatives.

| Green Chemistry Principle | Application in Nicotinamide Synthesis | Advantages | Reference |

| Biocatalysis | Use of Novozym® 435 (lipase) for amidation | Mild conditions, high yields (81.6–88.5%), reusability of catalyst | nih.govrsc.orgrsc.orgnih.gov |

| Green Solvents | Use of tert-amyl alcohol as a reaction medium | Environmentally friendly alternative to hazardous solvents | nih.govrsc.orgrsc.orgnih.gov |

| Process Intensification | Continuous-flow microreactor technology | Shorter reaction times, increased yields, better process control | nih.govrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Remarkably short reaction times, high product yields, reduced solvent volume | mdpi.com |

By adopting these strategies, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally benign. researchgate.net

Advanced Chemical Transformations and Reactivity Studies of 2 Amino 5 Bromonicotinamide

Reactions at the Bromine Moiety: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through carbon-carbon and carbon-nitrogen bond-forming reactions. Due to the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group, the C-Br bond is activated towards various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex. researchgate.net This reaction is highly effective for the arylation of 2-amino-5-bromonicotinamide and related 2-amino-5-bromopyridine (B118841) structures. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (in the presence of a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

In the context of synthesizing complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib, a Suzuki coupling is a pivotal step. chemicalbook.com A structurally similar intermediate, a 2-amino-5-bromopyridine derivative, is coupled with a pyrazole (B372694) boronic ester. chemicalbook.com The conditions for such transformations are meticulously optimized to achieve high yields and minimize side reactions like homocoupling of the boronic ester. chemicalbook.com

Key parameters for a successful Suzuki-Miyaura coupling on this scaffold include the choice of palladium catalyst, ligand, base, and solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyridine Derivatives This table is based on data for structurally similar compounds.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | High |

| PdCl₂(dppf) | dppf | CsF | Toluene/H₂O | 100-110 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | Good-High |

These conditions highlight the necessity of an aqueous basic solution to facilitate the transmetalation step and the use of phosphine (B1218219) ligands to stabilize the palladium catalyst and promote the reaction steps. The electronic properties of the pyridine ring in this compound make it an excellent substrate for these transformations. beilstein-journals.org

The formation of carbon-nitrogen bonds at the C-5 position is another crucial transformation, enabling the synthesis of a wide array of derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the N-arylation of amines with aryl halides. wikipedia.org The reaction of this compound with various primary or secondary amines can be achieved using a palladium catalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. wikipedia.orgresearchgate.net The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for coupling with less reactive aryl bromides or challenging amine substrates. researchgate.netnih.gov Practical methods have been developed for the amination of 2-bromopyridines even with volatile amines, typically by conducting the reaction in sealed tubes to prevent the loss of the amine. nih.govscispace.com

Copper-Catalyzed C-N Bond Formation: As an alternative to palladium, copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a milder and more economical route for C-N bond formation. Studies have shown that copper-catalyzed amination at the C-5 position of unprotected 2-amino-5-halopyridines can proceed with excellent yields. rsc.orgrsc.org These reactions can be performed with a variety of nitrogen nucleophiles, including primary amines, cyclic amines, heterocycles, and amides, using catalysts like copper(I) iodide (CuI) in the presence of a ligand such as ethylene (B1197577) glycol and a base like potassium phosphate (B84403) (K₃PO₄). rsc.orgrsc.org An important aspect of this methodology is its chemoselectivity; for dihalopyridines like 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond. rsc.org

Table 2: Typical Conditions for C-N Bond Formation with 2-Amino-5-bromopyridine Scaffolds

| Reaction Type | Catalyst | Ligand | Base | Solvent | Nucleophile |

| Buchwald-Hartwig | Pd(OAc)₂ | BINAP / XPhos | NaOtBu / K₂CO₃ | Toluene / Dioxane | Primary/Secondary Amines |

| Copper-Catalyzed | CuI | Ethylene Glycol / L-proline | K₃PO₄ | t-Butanol / 2-Propanol | Amines, Amides, Heterocycles |

Reactions at the Amino Group: Acylation, Alkylation, and Derivatization

The exocyclic amino group at the C-2 position is a nucleophilic center that readily participates in acylation, alkylation, and other derivatization reactions. Its reactivity is distinct from the pyridine ring nitrogen.

Acylation: The acylation of 2-aminopyridines occurs chemoselectively at the exocyclic amino group rather than the more basic ring nitrogen. publish.csiro.auresearchgate.net Kinetic studies on the acetylation of various aminopyridines with acetic anhydride (B1165640) show that the reaction proceeds via direct rate-determining attack on the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au This selectivity allows for the straightforward synthesis of N-acyl derivatives. Reagents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) can be used to introduce a wide range of acyl groups. For instance, reaction with endic anhydride chemoselectively transforms the exocyclic amino group of 2-aminopyridines into the corresponding amido acids. researchgate.net

Alkylation and Derivatization: While acylation is selective for the amino group, alkylation of 2-aminopyridines can be less straightforward, with reactions sometimes occurring at the ring nitrogen to form pyridinium (B92312) salts. publish.csiro.au However, specific conditions can be employed to favor N-alkylation of the amino group. Derivatization is often performed to modify the compound's properties or to prepare it for further analysis or coupling reactions. A variety of reagents are available for the derivatization of primary amines, which can be applied to this compound to introduce reporter tags or alter solubility.

Reactions at the Carboxamide Functionality: Hydrolysis, Reduction, and Degradation Pathways (e.g., Hofmann Degradation)

The carboxamide group is a robust functional group, but it can be transformed under specific conditions.

Hydrolysis: The hydrolysis of the carboxamide to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid) can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Studies on the hydrolysis of nicotinamide (B372718) show that the reaction is subject to both general acid and general base catalysis and proceeds over a wide pH range, though it is slow under neutral conditions. semanticscholar.orgacs.org For large-scale production, hydrolysis of related cyanopyridines to nicotinamide is often performed using aqueous alkali metal hydroxide (B78521) solutions. google.com

Reduction: The carboxamide can be reduced to an aminomethyl group ( (2-amino-5-bromopyridin-3-yl)methanamine). This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic reagent for the reduction of primary, secondary, and tertiary amides to their corresponding amines. chemistrysteps.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group. A second hydride addition to the resulting iminium intermediate yields the amine. chemistrysteps.com Alternative, milder, and more selective methods have also been developed, including the use of hydrosilanes with transition-metal catalysts or titanium-mediated reductions with borane-ammonia, which can tolerate a variety of other functional groups. nih.govorganic-chemistry.org

Hofmann Degradation: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. Applying this reaction to this compound would theoretically yield 3,5-diamino-2-bromopyridine. The reaction is typically carried out using bromine and sodium hydroxide, which form sodium hypobromite (B1234621) in situ. The mechanism involves N-bromination of the amide, deprotonation, rearrangement to an isocyanate, and subsequent hydrolysis to the amine with the loss of carbon dioxide.

Oxidation and Reduction Chemistry of the Pyridine Ring System

The pyridine ring itself can undergo oxidation and reduction, although these reactions must compete with the other functional groups present in the molecule.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The synthesis of aminopyridine N-oxides can be challenging, as the exocyclic amino group is also prone to oxidation. However, selective N-oxidation of the ring nitrogen can be achieved. One strategy involves an in situ protonation of the more basic aliphatic amine (if present) to protect it, allowing a catalyst to selectively oxidize the less basic heteroaromatic nitrogen. nih.gov The resulting N-oxide functionality alters the electronic properties of the ring, making positions C2 and C4 more susceptible to nucleophilic attack.

Reduction: The pyridine ring is more readily reduced than a benzene (B151609) ring. uoanbar.edu.iq Catalytic hydrogenation of pyridines can lead to the corresponding piperidines. For this compound, this reaction would also likely result in reductive dehalogenation (loss of the bromine atom). Depending on the catalyst and conditions, selective reduction of the pyridine ring without affecting the bromine atom can be challenging. For example, titanium-catalyzed reductions have been shown to selectively reduce bromopyridine rings to the corresponding piperidines while preserving the halogen. chemrxiv.org In other contexts, the reduction of bromopyridines can be a source of pyridyl radicals for subsequent reactions. nih.gov

Kinetic and Mechanistic Investigations of this compound Reactivity

While specific kinetic studies focused solely on this compound are not widely available in the literature, the mechanisms of its primary transformations are well-understood from extensive research on related systems.

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle is generally accepted to involve oxidative addition, transmetalation, and reductive elimination. nih.gov Mechanistic studies on the coupling of bromopyridines have provided deeper insights. The transmetalation step, which involves the transfer of the organic group from boron to palladium, is critically influenced by the base and solvent, often proceeding through a palladium hydroxido complex rather than a palladium halide complex. researchgate.net The electronic nature of the pyridine ring and its substituents can influence the rate of oxidative addition, which is often the rate-determining step. researchgate.net

These well-established mechanistic frameworks provide a robust basis for predicting and controlling the reactivity of this compound in advanced chemical transformations.

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Bromonicotinamide

Quantum Mechanical Investigations (e.g., DFT, B3LYP/6-31G(d,p))

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. The B3LYP functional combined with the 6-31G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules like 2-Amino-5-bromonicotinamide.

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.orgucsb.edu The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For a closely related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have determined the HOMO and LUMO energies to be -6.2700 eV and -2.1769 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 4.0931 eV. nih.gov These values provide a reasonable approximation for this compound due to the structural similarity. The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2700 |

| ELUMO | -2.1769 |

| ΔE (HOMO-LUMO Gap) | 4.0931 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

For ethyl 5-amino-2-bromoisonicotinate, these parameters have been calculated as follows: ionization energy (I) = 6.2700 eV, electron affinity (A) = 2.1769 eV, electronegativity (χ) = 4.2234 eV, chemical hardness (η) = 2.0465 eV, chemical potential (μ) = -4.2234 eV, electrophilicity index (ω) = 4.3580 eV, and chemical softness (S) = 0.2440 eV⁻¹. nih.gov These values suggest that the molecule has a moderate hardness and a significant electrophilic character.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, regions of negative potential (colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen atom of the pyridine (B92270) ring, while the hydrogen atoms of the amino group would exhibit positive potential.

| Descriptor | Value |

|---|---|

| Ionization Energy (I) | 6.2700 eV |

| Electron Affinity (A) | 2.1769 eV |

| Electronegativity (χ) | 4.2234 eV |

| Chemical Hardness (η) | 2.0465 eV |

| Chemical Potential (μ) | -4.2234 eV |

| Electrophilicity Index (ω) | 4.3580 eV |

| Chemical Softness (S) | 0.2440 eV⁻¹ |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison aids in the identification of the characteristic vibrational modes of the molecule's functional groups. researchgate.net

For nicotinamide (B372718) and its derivatives, DFT calculations have been shown to reliably predict vibrational frequencies. researchgate.net The vibrational spectrum of this compound would be characterized by the stretching and bending modes of its constituent functional groups, including the N-H stretching of the amino group, the C=O stretching of the amide, and the various vibrations of the pyridine ring. Theoretical calculations can also predict the IR and Raman intensities of these modes, further assisting in the interpretation of experimental spectra.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor). These methods are crucial in drug discovery and design for understanding binding mechanisms and predicting binding affinities.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein and estimate the binding affinity, often expressed as a binding energy (in kcal/mol). nih.govnih.gov A more negative binding energy generally indicates a more stable and favorable interaction. nist.gov

For instance, a molecular docking study of the closely related ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease (PDB ID: 6LU7) revealed a moderate binding affinity with a binding energy of -5.4 kcal/mol. nih.gov This suggests that this compound may also exhibit inhibitory activity against this or other similar protein targets. The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket.

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 main protease (6LU7) | -5.4 |

Upon binding to a protein, a flexible molecule like this compound may adopt a specific conformation to fit optimally within the binding site. researchgate.netnih.gov Conformational analysis, often performed in conjunction with molecular docking and dynamics simulations, explores the energetically favorable spatial arrangements of the molecule.

The analysis of the docked pose of a ligand reveals the key interactions that stabilize the protein-ligand complex. For nicotinamide derivatives, interactions often involve hydrogen bonding between the amide group and polar amino acid residues, as well as π-π stacking interactions between the pyridine ring and aromatic residues in the binding site. nih.gov The specific conformation adopted by this compound and its accommodation within a binding site will depend on the unique topology and amino acid composition of the target protein. Molecular dynamics simulations can further investigate the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein over time. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of chemical transformations, including the identification of transition states, intermediates, and the energetic pathways that govern the reaction's progress. For molecules like this compound, density functional theory (DFT) is a powerful tool to investigate potential reaction pathways, such as those involved in its synthesis or subsequent functionalization.

Computational studies on analogous amino-bromo-pyridine derivatives often employ DFT to map out the potential energy surface of a reaction. This involves optimizing the geometries of reactants, products, and transition states. For instance, in a hypothetical reaction involving the nucleophilic substitution of the bromine atom or electrophilic addition to the pyridine ring, computational analysis would calculate the activation energies for different possible pathways. This allows researchers to predict the most likely mechanism under specific reaction conditions.

The general approach involves:

Identification of Plausible Pathways: Based on established chemical principles, several potential reaction mechanisms are proposed.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants and products.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface (i.e., minima for reactants and products, and a first-order saddle point for a transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

Prediction of Non-Linear Optical Properties and Material Science Applications

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large dipole moments, extended π-conjugation, and charge-transfer characteristics often exhibit significant NLO responses. Computational chemistry, particularly DFT, has become a standard tool for the prediction of NLO properties, allowing for the virtual screening of candidate molecules before their synthesis.

The NLO properties of a molecule are primarily described by its polarizability (α) and first-order hyperpolarizability (β). For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxamide and bromo groups on the pyridine ring suggests the potential for intramolecular charge transfer, a key feature for NLO activity.

Theoretical studies on analogous compounds, such as 2-Amino-3-bromo-5-nitropyridine, provide a framework for what might be expected for this compound. In a computational study of 2-Amino-3-bromo-5-nitropyridine using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the NLO properties were calculated. The high calculated first-order hyperpolarizability (β) value for this molecule, significantly larger than that of the standard NLO material urea, indicates its potential as an NLO candidate. nih.gov

The key parameters calculated in such studies include:

Polarizability (α): The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response.

A DFT study on a related compound, ethyl 5-amino-2-bromoisonicotinate, also highlights the use of computational methods to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals (ΔE) is an important indicator of molecular reactivity and can be correlated with NLO properties. nih.gov A smaller HOMO-LUMO gap generally suggests a more facile intramolecular charge transfer and potentially a larger NLO response.

The predicted NLO properties of this compound, based on analogies with similar computed molecules, suggest it could be a promising candidate for further experimental investigation in material science.

Table of Calculated Electronic and NLO Properties for Analogous Compounds

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] | HOMO-LUMO Gap (ΔE) [eV] |

| 2-Amino-3-bromo-5-nitropyridine | DFT/B3LYP/6-311++G(d,p) | 1.851 | 1.723 x 10⁻²³ | 7.428 x 10⁻³⁰ | Not Reported |

| Ethyl 5-amino-2-bromoisonicotinate | DFT/B3LYP/6-311+G(d,p) | Not Reported | Not Reported | Not Reported | 4.0931 |

This table presents data from computational studies on molecules structurally similar to this compound to provide an indication of the types of values that could be expected.

Research Applications in Medicinal and Biological Chemistry

Design and Synthesis of Novel Bioactive Derivatives of 2-Amino-5-bromonicotinamide

The core structure of this compound, featuring an aminopyridine ring with a bromo substituent and a carboxamide group, provides a template for the design and synthesis of novel bioactive derivatives. The amino group can be acylated, alkylated, or incorporated into heterocyclic rings. The bromo substituent offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties. The carboxamide can be hydrolyzed to a carboxylic acid, which can then be converted to esters or other amides. These modifications allow for the systematic exploration of chemical space to develop compounds with desired biological activities.

While direct synthesis from this compound is a key strategy, the broader class of nicotinamide (B372718) and 2-aminopyridine (B139424) derivatives has been extensively studied. For instance, a series of nicotinamide derivatives have been designed and synthesized as potential histone deacetylase-3 inhibitors. In these studies, modifications were made to the nicotinamide scaffold to enhance inhibitory activity against pan-HDACs and the HDAC3 isoform.

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulators

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR studies would involve systematically altering different parts of the molecule and assessing the impact on a specific biological target. Key areas for modification include:

The Amino Group: The nature of the substituent on the amino group can significantly influence activity. For example, in a series of aminothiazole-based inhibitors of Itk (interleukin-2-inducible T-cell kinase), modifications at this position were critical for potency and selectivity.

The Bromo Position: Replacing the bromine atom with different functional groups can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

The Nicotinamide Ring: Substitutions on the pyridine (B92270) ring can fine-tune the electronic and steric properties of the molecule.

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, research on related structures provides valuable insights. For example, SAR studies on 2-amino-5-[(thiomethyl)aryl]thiazoles as Itk inhibitors have demonstrated the importance of specific substitutions on the aryl ring for achieving high potency.

Exploration as Precursors for Known Pharmaceutical Agents (e.g., Tyrosine Kinase Inhibitors)

The 2-aminopyridine and related heterocyclic cores are prevalent in a number of approved pharmaceutical agents, particularly in the class of tyrosine kinase inhibitors (TKIs). These drugs are pivotal in cancer therapy by targeting specific kinases that drive tumor growth and proliferation. The structural features of this compound make it a plausible precursor for the synthesis of certain TKI pharmacophores.

For instance, the 2-aminothiazole (B372263) moiety is a key structural component of the TKI dasatinib. While not directly synthesized from this compound, the principles of its synthesis, which involve the coupling of a 2-aminothiazole core with other fragments, highlight the potential utility of similar amino-heterocyclic building blocks. The bromo-substituent on the nicotinamide ring could be leveraged in cross-coupling reactions to build the complex molecular architectures characteristic of many TKIs. Research on novel bromo-pyrimidine analogues as tyrosine kinase inhibitors further underscores the importance of halogenated aminopyrimidine scaffolds in this therapeutic area.

Investigation of Biological Activities and Mechanisms of Action

Derivatives of this compound have the potential to exhibit a wide range of biological activities due to the versatile nature of the aminopyridine scaffold. Investigations into these activities are crucial for identifying new therapeutic leads.

The aminopyridine and nicotinamide moieties are found in numerous compounds with demonstrated anticancer and antiproliferative properties. While direct studies on this compound derivatives are limited, research on structurally related compounds provides a strong rationale for their investigation in this area.

For example, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis medicinescience.orgresearchgate.net. Similarly, certain brominated coelenteramine derivatives have been investigated for their anticancer potential toward breast and prostate cancer cell lines. nih.gov The presence of both an amino group and a bromo-phenyl moiety in these active compounds suggests that derivatives of this compound could exhibit similar activities.

The following table summarizes the antiproliferative activity of some related compounds:

| Compound/Extract | Cancer Cell Line(s) | Observed Effect |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB | Increased apoptosis, decreased angiogenesis medicinescience.orgresearchgate.net |

| Brominated Coelenteramines | Breast and Prostate | Anticancer activity nih.gov |

| Amino-alkyl-rhodamine derivatives | MCF-7 | Potential anticancer activity |

This table is for illustrative purposes and includes compounds structurally related to this compound.

The 2-aminopyridine and nicotinamide scaffolds are also present in molecules with antiviral and antimicrobial properties. Analogues of 2-amino-5-nitrothiazole have been synthesized and evaluated for their ability to suppress the growth of various bacteria, including Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.govnih.gov Furthermore, aminoalkyl derivatives of resveratrol have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new anti-infective agents.

The structural features of this compound make its derivatives potential inhibitors of various enzymes implicated in disease.

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.gov Research on pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors. mdpi.com

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. nih.gov Studies on brominated 2-phenitidine derivatives have revealed their potential as cholinesterase inhibitors. nih.govnih.gov

Cyclin G-associated kinase (GAK): GAK is a key regulator of clathrin-mediated trafficking and has been identified as a target for anti-HCV agents. nih.gov Isothiazolo[5,4-b]pyridines have been discovered as selective GAK inhibitors. nih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is an enzyme involved in pyrimidine biosynthesis and is a target for anti-inflammatory, immunosuppressive, and antiparasitic drugs. nih.gov

The following table provides examples of enzyme inhibition by structurally related compounds:

| Enzyme Target | Inhibitor Class/Example | Potential Therapeutic Area |

| MAO-B | Pyridazinobenzylpiperidine derivatives | Neurodegenerative diseases mdpi.com |

| Cholinesterase | Brominated 2-phenitidine derivatives | Alzheimer's disease nih.govnih.gov |

| GAK | Isothiazolo[5,4-b]pyridines | Hepatitis C nih.gov |

| DHODH | Brequinar, Atovaquone | Cancer, Arthritis, Parasitic infections nih.gov |

This table is for illustrative purposes and includes compounds structurally related to this compound.

Role in Nucleotide Metabolism Pathways (e.g., Pyrimidine Biosynthesis)

The direct role of this compound in nucleotide metabolism, particularly in pyrimidine biosynthesis, is not extensively documented in current scientific literature. However, by examining the fundamental role of its parent molecule, nicotinamide, we can infer its potential involvement. Nicotinamide is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). patsnap.com These coenzymes are indispensable for a multitude of metabolic redox reactions. patsnap.com

NAD+ and NADP+ are central to cellular metabolism, including the pathways that produce the building blocks of DNA and RNA. patsnap.com The de novo synthesis of pyrimidine nucleotides, for instance, is an energy-intensive process that relies on ATP and various enzymes that utilize NAD+ or NADP+ as cofactors. creative-proteomics.com The synthesis of the pyrimidine ring itself starts from simple molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com

The salvage pathways, which recycle nucleobases and nucleosides from the degradation of nucleic acids, also depend on NAD+ dependent enzymes. patsnap.com Nicotinamide is a key component of the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) and subsequently to NAD+. patsnap.com This pathway is vital for maintaining the cellular NAD+ pool, which is essential for processes like DNA repair. DNA repair mechanisms often involve enzymes such as poly (ADP-ribose) polymerases (PARPs) that use NAD+ as a substrate. patsnap.comnih.gov

Given this context, this compound, as a derivative of nicotinamide, could potentially influence nucleotide metabolism in several ways:

As a precursor analog: It might serve as a substrate for the enzymes in the NAD+ salvage pathway, potentially leading to the formation of an altered coenzyme. The bromine and amino substitutions on the nicotinamide ring could affect the binding and catalytic efficiency of enzymes like nicotinamide phosphoribosyltransferase (NAMPT).

As an enzyme inhibitor or modulator: The modified structure of this compound could allow it to act as an inhibitor or modulator of enzymes involved in nucleotide metabolism. This could include enzymes in both the de novo and salvage pathways for pyrimidine and purine biosynthesis.

Impact on cellular redox state: By influencing the levels of NAD+ and NADP+, it could indirectly affect the metabolic pathways that are sensitive to the cellular redox balance, including nucleotide synthesis.

It is important to emphasize that these are potential mechanisms of action based on the known functions of nicotinamide. Specific studies on this compound are required to elucidate its precise role in nucleotide metabolism and pyrimidine biosynthesis.

In Vitro Biological Evaluation Methodologies (e.g., Cytotoxicity Assays)

The in vitro biological evaluation of compounds like this compound typically involves a battery of assays to determine their cellular effects, with cytotoxicity assays being a fundamental component. These assays are crucial for understanding a compound's potential as a therapeutic agent, particularly in cancer research.

A primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).

Another study on nicotinamide-based diamides evaluated their cytotoxic activities against several human lung cancer cell lines (NCI-H460, A549, and NCI-H1975). nih.gov The results indicated that some of these compounds exhibited good to moderate cytotoxic effects. nih.gov

The following interactive data table summarizes the cytotoxicity data for some nicotinamide derivatives, illustrating the kind of data generated from such assays.

| Compound | Cell Line | IC50 (µM) |

| Nicotinimidamide 5p (-Br group) | HepG2 | 8.6 |

| Nicotinimidamide 5f (-Br group) | HepG2 | 23 |

| Nicotinamide | HepG2 | >100 |

| Diamide derivative 4d | NCI-H460 | 4.07 (µg/mL) |

| Diamide derivative 4h | NCI-H460 | - |

| Diamide derivative 4i | NCI-H460 | - |

Note: The IC50 values are presented as reported in the respective studies. Direct comparison may not be appropriate due to differences in experimental conditions and units.

Other methodologies used to evaluate the biological effects of such compounds in vitro include:

Cell Viability Assays: Besides MTT, other assays like MTS, XTT, and resazurin-based assays (e.g., alamarBlue) are used to measure cell viability and proliferation.

Apoptosis Assays: To determine if the cytotoxic effect is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and caspase activity assays are employed.

Cell Cycle Analysis: Flow cytometry using DNA-binding dyes like propidium iodide can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound causes cell cycle arrest.

Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme in a metabolic pathway, in vitro assays with the purified enzyme are conducted to determine its inhibitory activity (e.g., IC50 or Ki values).

These methodologies provide a comprehensive profile of the in vitro biological activity of a compound and are essential for its further development as a potential therapeutic agent.

Advanced Analytical Methodologies for Research on 2 Amino 5 Bromonicotinamide

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in the synthesis and analysis of 2-Amino-5-bromonicotinamide. These techniques are fundamental for assessing the purity of the compound and for real-time monitoring of its synthesis reactions.

In a typical research setting, reverse-phase HPLC is employed to separate this compound from any starting materials, byproducts, or degradation products. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving adequate separation. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, is often utilized to ensure the elution of all components within a reasonable timeframe.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture at different time intervals, researchers can identify the formation of the desired product, this compound, and any intermediates or side products. For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase. bldpharm.com

Interactive Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry for structural confirmation in new syntheses)

Spectroscopic techniques are vital for the unambiguous structural confirmation of newly synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of the protons on the pyridine (B92270) ring and the amide group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxamide groups. The protons of the primary amide (-CONH₂) would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the pyridine ring and the carbonyl carbon of the amide group would have characteristic chemical shifts.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~8.1 | - |

| H-6 | ~8.3 | - |

| -NH₂ | ~6.5 (broad) | - |

| -CONH₂ | ~7.5 and 7.9 (broad) | - |

| C-2 | - | ~158 |

| C-3 | - | ~115 |

| C-4 | - | ~140 |

| C-5 | - | ~108 |

| C-6 | - | ~150 |

| C=O | - | ~168 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A crystallographic study of this compound would provide definitive information about its molecular geometry, bond lengths, and bond angles.

Quantitative Analysis in Complex Matrices for Biological Studies

For biological studies, it is often necessary to determine the concentration of a compound in complex matrices such as plasma, urine, or tissue homogenates. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for such quantitative analyses due to its high sensitivity and selectivity. nih.govnih.gov

A typical LC-MS/MS method for the quantification of this compound would involve a sample preparation step to remove proteins and other interfering substances. This could be achieved through protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation. researchgate.netrestek.com

The prepared sample would then be injected into the LC-MS/MS system. A rapid chromatographic method would be developed to separate the analyte from any remaining matrix components. The detection would be performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the complex biological matrix.

Interactive Table 3: Representative LC-MS/MS Parameters for Quantitative Analysis of this compound in Plasma

| Parameter | Value |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 v/v) |

| LC Column | HILIC, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally (e.g., [M+H]⁺ → specific fragment ion) |

| Internal Standard | A stable isotope-labeled analog of the analyte |

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthesis Routes

The industrial viability of any pharmaceutical compound is heavily dependent on its synthesis route. For 2-Amino-5-bromonicotinamide, future research will likely focus on developing manufacturing processes that are not only efficient and high-yielding but also environmentally benign. Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. benthamscience.com Modern green chemistry principles offer a pathway to circumvent these issues. nih.govijarsct.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for nicotinamide (B372718) and pyridine derivatives. acs.orgasianpubs.org Applying microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.net Designing an MCR for this compound would represent a significant step towards a more sustainable production method.

Green Catalysts and Solvents: The use of ionic liquids and other green catalysts can enhance reaction efficiency and selectivity in pyridine synthesis. benthamscience.com Shifting away from traditional volatile organic solvents towards aqueous-phase reactions or solvent-free conditions would further reduce the environmental footprint of the synthesis. nih.govijarsct.co.in

| Sustainable Synthesis Technique | Potential Advantages for this compound Production |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. acs.orgasianpubs.org |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification processes. researchgate.net |

| Green Catalysts (e.g., Ionic Liquids) | Enhanced selectivity, catalyst recyclability, milder reaction conditions. benthamscience.com |

| Solvent-Free or Aqueous-Phase Reactions | Minimized use of hazardous solvents, reduced environmental impact. nih.govijarsct.co.in |

Exploration of New Biological Targets and Therapeutic Areas

While the full biological profile of this compound is yet to be elucidated, its structural motifs, particularly the 2-aminopyridine (B139424) core, suggest several promising avenues for therapeutic investigation. Derivatives of 2-aminothiazole (B372263) and 2-aminopyridine have shown potential in a range of diseases, most notably cancer and neurological disorders. nih.govresearchgate.net

Future research should aim to screen this compound and its analogues against a variety of biological targets. Potential areas of interest include:

Oncology: The 2-aminothiazole scaffold is a key component of anticancer drugs like Dasatinib. nih.gov Given the structural similarities, this compound could be investigated as an inhibitor of protein kinases or other targets involved in cancer cell proliferation.

Neurological Disorders: 2-aminopyridine derivatives have been identified as potential σ2 receptor antagonists, which are of interest for the treatment of neurodegenerative diseases. researchgate.net Screening this compound for activity at sigma receptors and other CNS targets could uncover novel therapeutic applications.

Antimicrobial Agents: Nicotinamide derivatives have been synthesized and evaluated for their antibacterial and antifungal effects. asianpubs.orgnih.gov The unique electronic properties conferred by the bromine atom on the pyridine ring may enhance the antimicrobial potential of this compound.

| Potential Therapeutic Area | Rationale Based on Structural Analogs | Potential Biological Targets |

|---|---|---|

| Oncology | The 2-aminothiazole core is present in anticancer drugs like Dasatinib. nih.gov | Protein kinases, enzymes involved in cell cycle regulation. |

| Neurological Disorders | 2-aminopyridine derivatives show affinity for σ2 receptors. researchgate.net | Sigma receptors, neurotransmitter transporters, ion channels. |

| Infectious Diseases | Nicotinamide derivatives have demonstrated antimicrobial properties. asianpubs.orgnih.gov | Bacterial or fungal enzymes essential for survival. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications of AI/ML in the future development of this compound include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives based on their structural features. elsevier.com This allows for the prioritization of compounds for synthesis and testing.

Generative Chemistry: Generative AI algorithms can design new molecules based on a set of desired properties. elsevier.com This could be used to create a virtual library of this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. researchgate.net Applying these models early in the design phase can help to identify and mitigate potential liabilities, reducing the likelihood of late-stage failures.

Challenges and Opportunities in Scaling Up Research Discoveries for Industrial Applications

Translating a promising laboratory discovery into a commercially viable product presents numerous challenges. pharmaceuticalprocessingworld.com The scale-up of this compound synthesis from the gram to the kilogram or ton scale will require careful consideration of several factors to ensure a safe, robust, and cost-effective process. chemtek.co.incontractpharma.com

Challenges:

Process Safety and Robustness: Reactions that are manageable on a small scale can become hazardous when scaled up due to exothermic events or the use of unstable reagents. chemtek.co.in A thorough process safety assessment will be crucial.

Cost-Effectiveness: The cost of starting materials, reagents, and purification methods must be economically viable for large-scale production. contractpharma.com The synthetic route may need to be re-designed to replace expensive reagents with more traditional, cost-effective alternatives. chemtek.co.in

Regulatory Compliance: The manufacturing process must adhere to current Good Manufacturing Practices (cGMP) to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). pharmaceuticalprocessingworld.com

Polymorphism: The crystalline form of the API can affect its stability, solubility, and bioavailability. drugdiscoverytrends.com A comprehensive polymorph screen will be necessary to identify and control the desired crystalline form of this compound.

Opportunities:

Despite these challenges, the scale-up process provides an opportunity to develop a highly optimized and efficient manufacturing process. By addressing these issues proactively, a robust and commercially viable route to this compound can be established, paving the way for its potential clinical and commercial success. The development of a scalable synthesis is not merely a logistical hurdle but a critical step in realizing the full therapeutic potential of this promising compound. contractpharma.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-bromonicotinamide, and how do reaction conditions influence yield?

- Methodology : Bromination of nicotinamide derivatives typically involves electrophilic substitution using reagents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

- Data Note : For analogous brominated nicotinamides, yields range from 45–65% depending on stoichiometry and catalyst use (e.g., Lewis acids like FeCl₃) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) to assess purity (>95% threshold) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: NH₂ at δ 6.8–7.2 ppm, aromatic protons at δ 8.1–8.5 ppm .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~230–235 m/z (exact mass depends on isotopic Br pattern) .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers. Solubility data for analogs (e.g., 30 mg/mL in DMSO) suggest compatibility with polar solvents for long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict NMR chemical shifts. Compare with experimental data to identify discrepancies .

- Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism) that may explain peak splitting .

Q. What strategies optimize the regioselectivity of bromination in nicotinamide derivatives?

- Methodology :

- Directing Groups : The amino group at position 2 directs electrophilic bromination to position 5 via resonance stabilization .

- Solvent Effects : Use DCM or THF to minimize steric hindrance. For example, THF increases para-bromination efficiency by 15% in similar substrates .

- Table : Comparison of Bromination Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NBS | DMF | 25 | 55 | 5-Br dominant |

| Br₂/FeCl₃ | DCM | 0 | 62 | Mixed isomers |

Q. How can computational models predict the bioactivity of this compound against enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., EGFR). Validate with IC₅₀ assays .

- QSAR : Develop quantitative structure-activity relationships using descriptors (e.g., logP, H-bond donors) from PubChem data .

Q. What ethical and methodological frameworks apply when designing ecological toxicity studies for brominated nicotinamides?

- Methodology :

- OECD Guidelines : Follow Test No. 201 (Algal Growth Inhibition) and 202 (Daphnia Acute Toxicity) for environmental risk assessment .

- Data Transparency : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing toxicity datasets .

Key Recommendations for Researchers

- Avoid Common Pitfalls :

- Literature Review : Prioritize peer-reviewed journals over commercial databases. Use PubMed and Reaxys for reaction pathways .

Note : Specific data for this compound may require empirical validation due to limited direct literature. Researchers are advised to consult primary sources and regulatory guidelines (e.g., NIST, OECD) for authoritative protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。